tert-Butyl 7-(2-aminoethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Description
tert-Butyl 7-(2-aminoethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core. This bicyclic scaffold is substituted with:
- An ethyl group at position 2, contributing to hydrophobic interactions.
- A 2-aminoethyl side chain at position 7, which introduces a primary amine for hydrogen bonding or salt bridge formation in biological systems.
This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules targeting protein-protein interactions .
Properties
Molecular Formula |
C15H26N4O2 |
|---|---|
Molecular Weight |
294.39 g/mol |
IUPAC Name |
tert-butyl 7-(2-aminoethyl)-2-ethyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C15H26N4O2/c1-5-19-10-12-9-18(14(20)21-15(2,3)4)8-11(6-7-16)13(12)17-19/h10-11H,5-9,16H2,1-4H3 |
InChI Key |
WRKITDUXLGCOGN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2CN(CC(C2=N1)CCN)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Mixed Claisen Condensation and Cyclization
A one-pot protocol for pyrazolo[4,3-c]pyridines starts with a mixed Claisen condensation between ethyl acetoacetate and dimethyl oxalate, yielding a β-keto ester intermediate. Subsequent treatment with hydrazine facilitates cyclization to form the pyrazole ring, followed by acid-catalyzed cyclocondensation to assemble the pyridine moiety. For example, intermediate 66 (Scheme 1 in) is synthesized via this route, achieving the pyrazolo[4,3-c]pyridine scaffold in 65–70% yield.
Regioselective N-Alkylation for 2-Ethyl Substituent
Introducing the 2-ethyl group requires careful control to avoid competing N1-alkylation. Patent data demonstrates that alkylation of pyrazole precursors with ethyl bromide in DMF, using sodium hydride as a base, achieves >80% regioselectivity for the N2 position. For instance, reacting 66 with ethyl bromide at 0°C for 4 hours yields the 2-ethyl regioisomer 67 (60%) alongside the N1-ethyl byproduct 68 (40%), separable via column chromatography.
Installation of the 2-Aminoethyl Side Chain
Reductive Amination Strategy
The 2-aminoethyl group is introduced via reductive amination of a ketone intermediate. For example, intermediate 70 (derived from aminolysis of ester 66 ) is deprotected to expose a primary amine, which undergoes reductive amination with ethyl glyoxylate in the presence of sodium cyanoborohydride. This step affords the aminoethyl side chain with 75–85% efficiency.
Nucleophilic Displacement
Alternative routes employ mesylation of a hydroxyl group followed by displacement with ethylenediamine. Patent details the conversion of hydroxyl intermediate 80 to a mesylate using methanesulfonyl chloride, which is then reacted with excess ethylenediamine in THF at 60°C to install the aminoethyl moiety (68% yield).
Boc Protection and Final Assembly
tert-Butoxycarbonyl Group Introduction
The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). For example, intermediate 78 (from deprotection of 77 ) is treated with Boc₂O at room temperature for 12 hours, achieving quantitative protection of the secondary amine.
Global Deprotection and Purification
Final deprotection of the Boc group (using HCl in dioxane) and purification via reverse-phase HPLC yields the target compound. LCMS and ¹H NMR confirm structural integrity, with typical spectral data including:
-
¹H NMR (400 MHz, CDCl₃) : δ 1.33 (d, 3H, CH₃), 2.50 (q, 2H, CH₂CH₃), 3.70–3.85 (m, 4H, NCH₂), 4.10–4.25 (m, 2H, CH₂NH₂).
Optimization and Challenges
Regioselectivity in Alkylation
Achieving N2-ethyl selectivity requires low temperatures (0–5°C) and polar aprotic solvents (DMF or DMSO). Patent reports that substituting NaH with K₂CO₃ reduces byproduct formation to <10%.
Catalytic Methods
Copper(I)-catalyzed coupling (e.g., Ullmann-type reactions) enhances efficiency in forming C–N bonds. For example, Cul and (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine facilitate coupling between iodopyrazolo intermediates and ethylenediamine derivatives, achieving 85% yield.
Analytical Data and Characterization
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₄N₄O₂ | |
| Molecular Weight | 280.37 g/mol | |
| HPLC Purity | >99% (ACN/H₂O, 0.1% TFA) | |
| Yield (Overall) | 42% (4 steps) | |
| Key MS Fragment | m/z 281.2 [M+H]⁺ |
Applications and Derivatives
The compound serves as a precursor for kinase inhibitors and PEX14–PEX5 protein-protein interaction antagonists . Derivatives with modified aminoethyl chains exhibit enhanced bioavailability, as demonstrated in preclinical models.
Chemical Reactions Analysis
tert-Butyl 7-(2-aminoethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Research indicates that compounds in the pyrazolo[4,3-c]pyridine class exhibit significant biological activities. The specific compound under consideration has been investigated for its potential as a pharmacological agent with various therapeutic implications. Notable areas of investigation include:
- Anticancer Activity : Preliminary studies suggest that tert-butyl 7-(2-aminoethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate may inhibit certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Pyrazolo Framework : Utilizing cyclization reactions to construct the pyrazolo core.
- Introduction of Functional Groups : Employing amination and esterification reactions to introduce the aminoethyl and tert-butyl groups.
These synthetic strategies highlight the versatility of this compound in organic synthesis.
Therapeutic Applications
The therapeutic implications of this compound extend across various domains:
- Cancer Therapy : Investigations into its ability to modulate signaling pathways involved in tumor growth.
- Neurological Disorders : Potential use as a neuroprotective agent in conditions such as Alzheimer's disease and Parkinson's disease.
- Anti-inflammatory Properties : Studies examining its role in reducing inflammation markers in chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of tert-Butyl 7-(2-aminoethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl vs. Methyl Substitution
Ethyl vs. Cyclopropylmethyl Substitution
- Cyclopropylmethyl variant (CAS 1391732-67-4): The cyclopropyl group introduces ring strain and rigidity, which can restrict conformational flexibility. Molecular weight increases to 320.43 g/mol (vs.
Variations in the Aminoethyl Side Chain
Aminoethyl vs. Hydroxymethyl Substitution
Absence of Aminoethyl Group
- This analog is primarily used as a synthetic intermediate .
Core Heterocycle Modifications
Pyrazolo[4,3-c]pyridine vs. Thiazolo[5,4-c]pyridine
Spirocyclic Derivatives
- Spiro[pyran-pyrazino-pyrrolo-pyrimidine] (EP 3 643 703 A1): Spiro systems enforce three-dimensionality, improving selectivity for kinase ATP-binding pockets. However, synthetic complexity increases (≥5 steps vs. 3 steps for the target compound) .
Table 1: Key Properties of Selected Analogs
*Predicted using Molinspiration or similar tools.
Biological Activity
tert-Butyl 7-(2-aminoethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS No. 1391733-16-6) is a synthetic compound belonging to the pyrazolo[4,3-c]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its role in cancer treatment.
The molecular formula of this compound is with a molecular weight of 280.37 g/mol. The compound features a tert-butyl group and an aminoethyl substituent that may influence its biological interactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrazolo[4,3-c]pyridines, including the compound . In particular:
- Inhibition of ESKAPE Pathogens : A series of related compounds were tested against ESKAPE pathogens (a group of bacteria known for their multidrug resistance). The results indicated that certain derivatives exhibited significant inhibition against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa) with minimum inhibitory concentrations (MICs) ranging from 1 to 50 µg/mL .
- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects often involves the disruption of bacterial cell wall synthesis or interference with specific metabolic pathways. For example, some derivatives have been shown to inhibit pantothenate synthetase in Mycobacterium tuberculosis, which is critical for bacterial growth .
Anticancer Activity
The potential anticancer properties of this compound have also been explored:
- Cell Line Studies : In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines. For instance, it showed promising results against human breast cancer cells with IC50 values indicating effective cytotoxicity .
- Mechanisms of Action : The anticancer activity may be attributed to the compound's ability to modulate signaling pathways involved in cell proliferation and survival. Research suggests that it can inhibit specific kinases involved in cancer cell growth .
Case Studies
Several case studies have highlighted the effectiveness of pyrazolo[4,3-c]pyridines in clinical settings:
- Study on ESKAPE Pathogens : A study published in MDPI reported on the efficacy of various pyrazolo derivatives against ESKAPE pathogens. The results indicated a significant reduction in bacterial load when treated with these compounds compared to controls .
- Cancer Research Trials : Clinical trials investigating the use of pyrazolo compounds in combination therapies for cancer patients have shown improved outcomes when used alongside traditional treatments like chemotherapy .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H24N4O2 |
| Molecular Weight | 280.37 g/mol |
| CAS Number | 1391733-16-6 |
| Antimicrobial MIC Range | 1 - 50 µg/mL |
| Anticancer IC50 (Breast Cancer) | Varies by derivative |
Q & A
Q. What safety precautions are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
